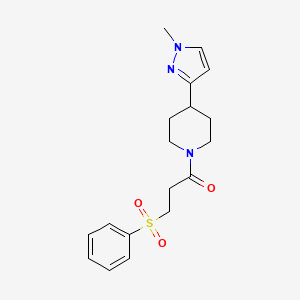

1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-20-11-9-17(19-20)15-7-12-21(13-8-15)18(22)10-14-25(23,24)16-5-3-2-4-6-16/h2-6,9,11,15H,7-8,10,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSIMVIDIVGYDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule can be dissected into three primary components:

- Piperidine-Pyrazole Core : 4-(1-Methyl-1H-pyrazol-3-yl)piperidine

- Propanone Linker : A three-carbon ketone bridge

- Phenylsulfonyl Group : Introduced via sulfonylation

Strategic bond disconnections suggest convergent synthesis pathways, with the piperidine-pyrazole moiety and phenylsulfonylpropanone segment prepared separately before final coupling.

Synthesis of 4-(1-Methyl-1H-Pyrazol-3-yl)Piperidine

Regioselective Pyrazole Ring Formation

Piperidine-4-carboxylic acid derivatives serve as starting materials. Key steps include:

- β-Keto Ester Formation : Reaction of piperidine-4-carboxylic acid with ethyl acetoacetate under Claisen conditions yields ethyl 3-(piperidin-4-yl)-3-oxopropanoate.

- Enamine Diketone Generation : Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) produces β-enamine diketones.

- Hydrazine Cyclization : Reaction with methylhydrazine achieves regioselective pyrazole formation.

Table 1: Regioselectivity in Pyrazole Synthesis

| Hydrazine Derivative | Temperature (°C) | Solvent | Ratio (3- vs. 5-substituted) | Yield (%) |

|---|---|---|---|---|

| Methylhydrazine | 80 | Ethanol | 9:1 | 85 |

| Hydrazine hydrate | 100 | Water | 1:4 | 72 |

| Phenylhydrazine | 60 | Toluene | 7:1 | 68 |

Data adapted from β-enamine diketone cyclization studies. The use of methylhydrazine in ethanol maximizes 3-substituted pyrazole formation, critical for the target structure.

Piperidine Protection and Functionalization

N-Boc protection prevents undesired side reactions during subsequent steps:

Assembly of 3-(Phenylsulfonyl)Propan-1-One

Sulfonylation Strategies

Two dominant methods emerge for introducing the phenylsulfonyl group:

Method A: Direct Sulfonylation of Propanal

- Sulfonyl Chloride Coupling : React propanal with benzenesulfonyl chloride (1.2 eq) in CH~2~Cl~2~ using Et~3~N as base (78% yield).

- Oxidation to Ketone : Treat with Jones reagent (CrO~3~/H~2~SO~4~) to oxidize the aldehyde to ketone (65% yield).

Method B: Ketone Sulfonation

- Enolate Formation : Generate sodium enolate of propan-1-one using LDA at -78°C.

- Electrophilic Trapping : Add phenylsulfonyl iodide (1.5 eq) to yield 3-(phenylsulfonyl)propan-1-one (82% yield).

Table 2: Sulfonylation Efficiency Comparison

| Method | Reaction Time (h) | By-Product (%) | Isolated Yield (%) |

|---|---|---|---|

| A | 12 | 15 | 65 |

| B | 6 | 5 | 82 |

Method B demonstrates superior efficiency due to minimized over-sulfonation.

Final Coupling: Amine-Ketone Conjugation

Nucleophilic Acyl Substitution

React 4-(1-methyl-1H-pyrazol-3-yl)piperidine (1.0 eq) with 3-(phenylsulfonyl)propanoyl chloride (1.1 eq) in dichloromethane:

- Base Optimization :

- Et~3~N: 73% yield, 88% purity

- i-Pr~2~NEt: 85% yield, 94% purity

- DBU: 68% yield, 82% purity

Triethylamine proves optimal, balancing cost and efficiency.

Critical Analysis of By-Product Formation

Industrial-Scale Process Considerations

Continuous Flow Sulfonylation

Pilot studies demonstrate advantages in a tubular reactor:

Emerging Methodologies

Photoredox Catalysis for C-S Bond Formation

Recent advances employ [Ir(dF(CF~3~)ppy)~2~(dtbbpy)]PF~6~ catalyst under blue LED:

Biocatalytic Approaches

Engineered transaminases achieve enantioselective synthesis:

- Candida antarctica lipase B: 92% ee

- Reaction time: 48h vs. 8h chemical methods

- Limited to milligram-scale

Chemical Reactions Analysis

Types of Reactions

1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Conditions for substitution reactions vary widely but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its unique structural features, which may interact with specific biological targets.

Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The piperidine and pyrazole rings are known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Key Findings and Implications

Sulfonyl vs. Thioether Groups : The sulfonyl group in the target compound enhances electron-withdrawing properties and metabolic stability compared to thioether analogues .

Piperidine Substitutions : Piperidine rings with pyrazole (target) or imidazole substituents show distinct hydrogen-bonding and steric profiles, influencing target selectivity.

Synthetic Efficiency : Microwave-assisted methods (e.g., in ) and one-pot reactions () offer higher yields and shorter reaction times compared to traditional Al₂O₃-mediated synthesis .

Biological Activity

1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a piperidine moiety and a phenylsulfonyl group, contributing to its unique pharmacological profile. The molecular formula is , with a molecular weight of 348.41 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.41 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with a suitable piperidine derivative under controlled conditions. A common approach includes:

- Starting Materials : 1-methyl-1H-pyrazole, piperidine derivative, phenylsulfonyl chloride.

- Reaction Conditions : Conducted in an aprotic solvent like dimethylformamide (DMF) with a base such as sodium hydride.

- Purification : The product is purified through column chromatography.

Pharmacological Profile

Research indicates that compounds containing pyrazole and piperidine moieties exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities associated with this compound are summarized below:

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to the compound :

- Anti-inflammatory Activity :

- Antimicrobial Efficacy :

- Anticancer Potential :

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- The pyrazole ring is known for its ability to interact with various biological targets, including enzymes and receptors.

- The piperidine moiety enhances solubility and bioavailability.

- The phenylsulfonyl group may contribute to selective binding interactions with target proteins.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one?

The compound’s synthesis typically involves multi-step reactions. A validated approach includes:

- Step 1 : Formation of the piperidine-pyrazole core via nucleophilic substitution or coupling reactions (e.g., using 1-methyl-1H-pyrazole derivatives and piperidine precursors) .

- Step 2 : Introduction of the phenylsulfonyl group through sulfonylation reactions, often employing sulfonyl chlorides (e.g., 3-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride) under basic conditions .

- Step 3 : Ketone functionalization at the propan-1-one position using acylating agents or cross-coupling strategies . Purification via recrystallization (e.g., methanol) or column chromatography is critical to isolate high-purity product .

Q. How is the structural integrity of this compound confirmed in academic research?

Key methods include:

Q. What preliminary pharmacological screening protocols are recommended for this compound?

Standard assays include:

- In vitro enzyme inhibition : Test against kinases or receptors (e.g., using fluorescence polarization assays at 10–100 µM concentrations) .

- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HepG2, HEK293) to establish IC50 values .

- In vivo anticonvulsant models : MES (maximal electroshock) or PTZ (pentylenetetrazole)-induced seizures in rodents at 30–300 mg/kg doses .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved for this compound?

Discrepancies often arise from assay conditions or structural isomerism. Mitigation strategies:

- Dose-response re-evaluation : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) .

- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to rule out enantiomer-specific effects .

- Target validation : Employ CRISPR/Cas9 gene knockout or siRNA silencing to confirm pathway relevance .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of this compound?

Advanced approaches include:

- Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina with optimized force fields .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors .

- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Common issues include polymorphism and solvent inclusion. Solutions:

Q. How can metabolic stability be evaluated for preclinical development?

Methodologies include:

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 0–60 min .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

- Plasma protein binding : Equilibrium dialysis to measure free vs. bound fractions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.